![molecular formula C8H6ClIN2 B8086912 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8086912.png)
7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the iodination and chlorination of pyrrolo[3,2-b]pyridine derivatives. One common method involves the use of N-iodosuccinimide (NIS) for iodination and phosphorus oxychloride for chlorination . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine).
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrrolopyridine derivatives, while oxidation can yield corresponding pyridine N-oxides.
Applications De Recherche Scientifique
7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases.
Biological Studies: The compound’s derivatives have been studied for their inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and progression.
Chemical Biology: It serves as a probe in studying biological pathways and mechanisms involving pyrrolopyridine derivatives.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. The compound inhibits the FGFR signaling pathway, which is essential for cell proliferation and survival in various cancers . By blocking this pathway, the compound can induce apoptosis (programmed cell death) and inhibit tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine: Similar structure but lacks the iodine atom.
2-Iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine: Similar structure but lacks the chlorine atom.
1-Methyl-1H-pyrrolo[3,2-b]pyridine: Lacks both chlorine and iodine atoms.
Uniqueness
7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and development .
Propriétés
IUPAC Name |
7-chloro-2-iodo-1-methylpyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-12-7(10)4-6-8(12)5(9)2-3-11-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVOTZOBWVTDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=NC=CC(=C21)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
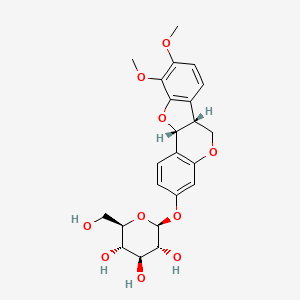
![(1S,3R,6R,8S,10R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione](/img/structure/B8086844.png)
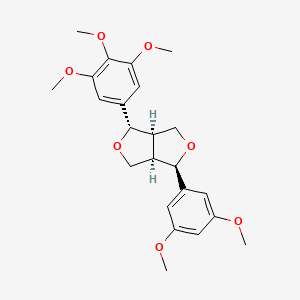
![(2R,3R,4S,5S,6S,8S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B8086846.png)
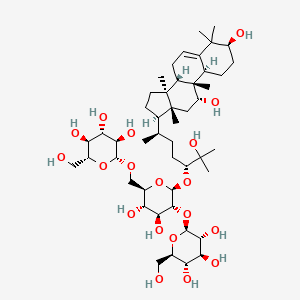

![(1R,4R)-2-tert-butyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8086856.png)
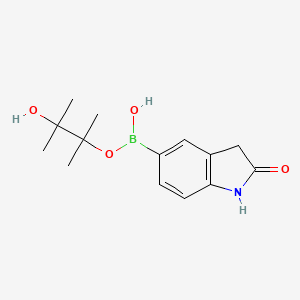
![7-Tert-butyl-2,4-dichloropyrrolo[2,3-d]pyrimidine](/img/structure/B8086876.png)
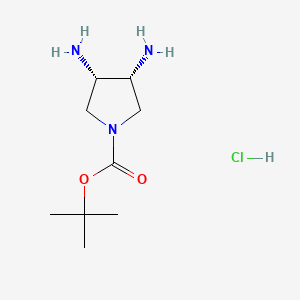
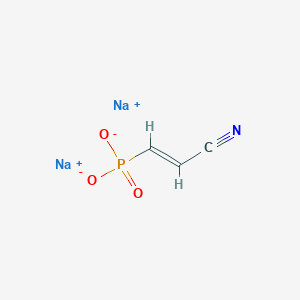

![(3R,7AR)-3-Tert-butyl-7A-ethenyl-5-hydroxy-hexahydropyrrolo[1,2-C][1,3]oxazol-1-one](/img/structure/B8086918.png)

